molecular formula C22H24N6O2 B6065520 2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B6065520
M. Wt: 404.5 g/mol
InChI Key: IFJJOSLJVOFUPQ-UHFFFAOYSA-N
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Description

2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a cycloheptyl group, a triazole ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

8-cycloheptyl-2-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-2-19-24-22(26-25-19)28-12-10-18-16(21(28)30)13-15-17(23-18)9-11-27(20(15)29)14-7-5-3-4-6-8-14/h9-14H,2-8H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJJOSLJVOFUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the cycloheptyl group and the formation of the naphthyridine core. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, known for their diverse biological activities.

    Naphthyridine Derivatives: Compounds with a naphthyridine core, often investigated for their medicinal properties.

    Cycloheptyl Derivatives: Compounds featuring a cycloheptyl group, studied for their unique chemical and biological properties.

Uniqueness

2-CYCLOHEPTYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the cycloheptyl group, triazole ring, and naphthyridine core in a single molecule makes it a valuable compound for various research applications.

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